molecular formula C25H24N2O6S B2573177 methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 899965-41-4

methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2573177
CAS No.: 899965-41-4
M. Wt: 480.54
InChI Key: JXWIKRFCUWMCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-ethylphenyl group at position 2, a methoxybenzoate ester at position 3, and a methylene bridge. The 1,1-dioxido group enhances electron-withdrawing properties, while the ester and aryl substituents influence solubility and biological interactions.

Properties

IUPAC Name

methyl 3-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-4-17-9-12-20(13-10-17)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)16-19-15-18(24(28)33-3)11-14-22(19)32-2/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIKRFCUWMCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzo[e][1,2,4]thiadiazine core with methoxy and ethyl substituents. Its molecular formula can be represented as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, certain derivatives displayed IC50 values in the low micromolar range against COX-II, indicating potential anti-inflammatory properties .
  • Antitumor Activity : There is evidence suggesting that similar compounds can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival. Studies have reported significant antitumor effects in various cancer models .
  • Interaction with Receptors : Some studies have highlighted the ability of related compounds to modulate G protein-coupled receptors (GPCRs), which play essential roles in numerous physiological processes .

Pharmacological Studies

A variety of pharmacological studies have been conducted to assess the biological activity of this compound and its analogs:

Study TypeFindingsReference
In Vitro Assays Showed significant inhibition of COX-II with IC50 values ranging from 0.011 to 0.4 μM .
Cell-Based Assays Demonstrated antitumor activity in syngeneic and humanized mice models .
Binding Studies Exhibited high affinity for PD-L1 with Kd values around 3.34 nM .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • A study involving a series of synthesized derivatives indicated that modifications in the structure could enhance selectivity and potency against specific targets like COX-II and PD-L1 .
  • In a clinical context, compounds similar to this compound were evaluated for their anti-inflammatory and anticancer properties, showing promising results in preliminary trials.

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazine compounds possess significant antimicrobial properties. For instance, triazolothiadiazines have been effective against various Candida species, outperforming conventional antifungal agents like ketoconazole .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research indicates that thiadiazine derivatives can inhibit the growth of epithelial cancer cells, particularly liver cancer cells .
  • Antiviral Effects : There is growing interest in the antiviral potential of similar compounds against HIV. The inhibition of HIV replication has been observed in several studies focusing on thiadiazine derivatives .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazine Core : The initial step often involves the reaction of thiocarbonyl compounds with hydrazonoyl chlorides to form the thiadiazine nucleus .
  • Functionalization : Subsequent reactions may involve the introduction of methoxy and ethylphenyl groups through electrophilic aromatic substitution or coupling reactions.
  • Final Derivatization : The final product is obtained through esterification or other functional group transformations to enhance solubility and biological activity.

Case Studies

Several studies highlight the effectiveness of similar compounds in various applications:

StudyFocusFindings
PMC10975507Antimicrobial ActivityIdentified potent triazolothiadiazines against Candida species with promising in vitro results .
ACS OmegaAnticancer ActivityDemonstrated significant cytotoxic effects on liver cancer cell lines using synthesized thiadiazines .
PMC8011991Antiviral EffectsExplored the inhibition of HIV replication using related thiadiazine derivatives .

Comparison with Similar Compounds

Benzooxazine Derivatives

Example Compound : 4-Methyl-4H-benzo[1,4]oxazine-3-thione ()

  • Structural Differences :
    • The benzooxazine core replaces sulfur with oxygen in the heterocyclic ring.
    • Lacks the 1,1-dioxido group and methoxybenzoate ester.
  • Synthesis: Prepared via P₂S₅-mediated thionation of oxazinones in THF, contrasting with the target’s likely multi-step synthesis involving sulfonation and esterification .
  • Properties : Thione groups in oxazines enhance reactivity toward nucleophiles, whereas the target’s dioxido group stabilizes the ring via resonance .

Thiadiazole-Containing Esters

Example Compound : Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()

  • Structural Differences :
    • 1,3,4-Thiadiazole (5-membered ring) vs. 1,2,4-thiadiazine (6-membered ring).
    • The thiadiazole lacks the dioxido group but includes a phenylcarbamoyl substituent.
  • Properties :
    • Molecular Weight: 369.4 g/mol (thiadiazole) vs. ~457.5 g/mol (estimated for the target).
    • Thiadiazoles exhibit higher ring strain and reduced conjugation compared to thiadiazines, affecting electronic properties .

Sulfonylurea Herbicides

Example Compound : Metsulfuron Methyl ()

  • Structural Differences :
    • Contains a sulfonylurea bridge (-SO₂-NH-CO-NH-) linked to a triazine ring.
    • The target’s benzoate ester and thiadiazine core differ significantly.
  • Functional Relevance : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s bioactivity (if any) remains uncharacterized. Substituents like the 4-ethylphenyl group may confer hydrophobic interactions akin to aryl groups in herbicides .

1,4-Benzothiazine Derivatives

Example Compound : 2-(3-Oxo-2,3-Dihydro-benzo[b][1,4]thiazin-4-yl)acetamide ()

  • Structural Differences :
    • 1,4-Benzothiazine vs. 1,2,4-thiadiazine.
    • Acetamide substituent vs. methoxybenzoate ester.
  • Properties :
    • The acetamide group increases hydrophilicity, whereas the target’s ester enhances lipophilicity.
    • Thiazines are less oxidized than the target’s dioxido-substituted ring, influencing redox stability .

Data Table: Key Structural and Functional Comparisons

Compound Class Example Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)-4-methoxybenzoate 1,2,4-Thiadiazine 4-Ethylphenyl, methoxybenzoate ~457.5 Under investigation
Benzooxazine () 4-Methyl-4H-benzo[1,4]oxazine-3-thione 1,4-Oxazine Methyl, thione ~179.2 Synthetic intermediate
Thiadiazole Ester () Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate 369.4 Agrochemistry (potential)
Sulfonylurea () Metsulfuron Methyl Triazine Sulfonylurea, methoxy 381.4 Herbicide
1,4-Benzothiazine () 2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide 1,4-Thiazine Acetamide ~236.3 Pharmaceutical intermediate

Computational and Experimental Insights

  • Theoretical Studies: Compounds like 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone () were analyzed using B3LYP/6-31G(d,p) methods, predicting charge distribution and stability. Similar approaches could model the target’s electronic properties, such as Mulliken charges on sulfur or oxygen atoms .
  • Synthetic Challenges : The target’s synthesis likely requires precise sulfonation and coupling steps, paralleling methodologies in and but with stricter regiocontrol due to the dioxido group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.